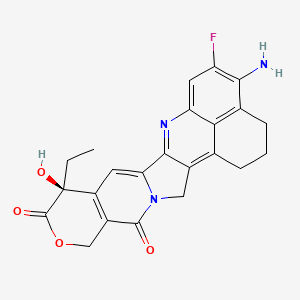

Exatecan analogue 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H20FN3O4 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

(10S)-19-amino-10-ethyl-18-fluoro-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |

InChI |

InChI=1S/C23H20FN3O4/c1-2-23(30)14-6-17-20-12(8-27(17)21(28)13(14)9-31-22(23)29)10-4-3-5-11-18(10)16(26-20)7-15(24)19(11)25/h6-7,30H,2-5,8-9,25H2,1H3/t23-/m0/s1 |

InChI Key |

AJJCDEYJWSDNLQ-QHCPKHFHSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6N)F)N=C4C3=C2)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6N)F)N=C4C3=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Exatecan Analogue 1: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan analogue 1 is a potent, semi-synthetic, water-soluble derivative of the natural product camptothecin. It belongs to a class of antineoplastic agents that target DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. While "this compound" is often used as a payload in antibody-drug conjugates (ADCs), this document will focus on the intrinsic mechanism of the active cytotoxic agent, which is fundamentally represented by its parent compound, Exatecan (DX-8951).

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound is DNA topoisomerase I (Top1). Top1 plays a crucial role in relieving torsional stress that arises during DNA replication and transcription by inducing transient single-strand breaks in the DNA backbone. The enzyme cleaves one strand of the DNA, allows the DNA to rotate, and then reseals the break.

This compound exerts its cytotoxic effect by binding to the covalent binary complex formed between Top1 and DNA. This binding event stabilizes the complex, preventing the religation of the single-strand break. The trapped Top1-DNA cleavage complex (Top1cc) is the key lesion responsible for the drug's anticancer activity.

The accumulation of these stabilized Top1cc's leads to several downstream cytotoxic events:

-

Collision with the Replication Fork: During the S-phase of the cell cycle, the advancing replication fork collides with the Top1cc. This collision converts the single-strand break into a highly toxic, irreversible double-strand break.

-

Induction of Apoptosis: The resulting DNA damage triggers a cascade of cellular stress responses, ultimately leading to the activation of apoptotic pathways and programmed cell death.

-

Transcription Inhibition: The presence of Top1cc's can also interfere with the process of transcription, further contributing to cellular dysfunction.

It is important to note that Exatecan does not require metabolic activation to exert its inhibitory effect on topoisomerase I.

Quantitative Data Summary

The following tables summarize the in vitro potency of Exatecan, the parent compound of this compound, against various cancer cell lines.

Table 1: IC50 Values for Topoisomerase I Inhibition by Exatecan

| Compound | IC50 (μM) | Source |

| Exatecan (DX-8951) | 2.2 | [1][2][3][4][5] |

| Exatecan mesylate | 1.906 |

Table 2: GI50 (50% Growth Inhibition) Values of Exatecan Mesylate in Human Cancer Cell Lines

| Cell Line Type | Mean GI50 (ng/mL) | Source |

| Breast Cancer | 2.02 | [3] |

| Colon Cancer | 2.92 | [3] |

| Stomach Cancer | 1.53 | [3] |

| Lung Cancer | 0.877 | [3] |

| PC-6 (Lung Cancer) | 0.186 | [3] |

| PC-6/SN2-5 (Resistant) | 0.395 | [3] |

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory activity of a compound on the catalytic function of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor like this compound, this relaxation is prevented. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl2, 10 mM DTT, 10 mM EDTA)

-

Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20-30 µg/mL.

-

This compound at various concentrations (dissolved in a suitable solvent like DMSO). Include a solvent-only control.

-

Purified human topoisomerase I enzyme.

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.

-

Visualization: Visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and the reduction or absence of the relaxed DNA band in the presence of the inhibitor.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The GI50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for assessing the activity of this compound.

References

Exatecan Analogue 1: A Technical Deep Dive for Cancer Research Professionals

Introduction

Exatecan analogue 1, also identified as Icp-3, is a potent, synthetically derived analogue of Exatecan, a well-established topoisomerase I inhibitor. In the landscape of targeted cancer therapy, this compound has emerged as a critical component in the development of advanced antibody-drug conjugates (ADCs). Its primary application lies in its use as a cytotoxic payload, designed to be delivered specifically to cancer cells via a monoclonal antibody, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and its application in ADCs, with a focus on quantitative data and detailed experimental protocols for researchers and drug development professionals.

Core Concepts and Mechanism of Action

This compound is a derivative of the camptothecin family of compounds, which are known for their potent anti-tumor activity. Like its parent compound, Exatecan, the primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.

Topoisomerase I is a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break. Exatecan and its analogues intervene in this process by stabilizing the covalent complex formed between topoisomerase I and DNA (known as the cleavage complex). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stalled cleavage complexes, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

The following diagram illustrates the signaling pathway of topoisomerase I inhibition leading to apoptosis.

Application in Antibody-Drug Conjugates (ADCs)

The high cytotoxicity of this compound makes it an ideal payload for ADCs. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of three main components: a monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells, a stable chemical linker, and a potent cytotoxic agent like this compound.

The general workflow for the synthesis and evaluation of an ADC utilizing this compound is depicted below.

Quantitative Data

While specific quantitative data for this compound (Icp-3) is primarily detailed within patent literature, the following table summarizes the known anti-proliferative activity of the parent compound, Exatecan, to provide a benchmark for the expected potency of its analogues.

| Compound | Assay | Target/Cell Line | IC50 |

| Exatecan (DX-8951) | Topoisomerase I Inhibition | - | 2.2 µM (0.975 µg/mL) |

Data sourced from publicly available databases.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the evaluation of topoisomerase I inhibitors and ADCs. Specific details may vary based on the experimental setup and are often proprietary as detailed in patent filings.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture and Seeding:

- Culture the desired cancer cell lines (e.g., human multiple myeloma cell line RPMI-8226 for an anti-BCMA ADC) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Harvest cells in the logarithmic growth phase and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well.

- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound or the corresponding ADC in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

- Add the diluted compounds to the respective wells of the 96-well plates. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

- Incubate the plates for an additional 72-96 hours.

3. MTT Assay and Data Analysis:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.

1. Animal Model and Tumor Implantation:

- Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).

- Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 106 RPMI-8226 cells) into the flank of each mouse.

- Monitor the tumor growth regularly using calipers.

2. Treatment Administration:

- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Administer the ADC, a control antibody, or a vehicle solution intravenously (or via another appropriate route) at specified doses and schedules (e.g., once weekly for three weeks).

3. Efficacy Evaluation:

- Measure the tumor volume and body weight of each mouse two to three times per week.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

This compound represents a significant advancement in the field of ADC technology. Its potent topoisomerase I inhibitory activity, combined with the specificity of antibody-based targeting, offers a promising therapeutic strategy for a variety of cancers. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers and drug developers working to harness the potential of this and similar cytotoxic payloads in the next generation of targeted cancer therapies. Further detailed information, particularly regarding specific ADC constructs and their in-depth characterization, can be found in the relevant patent literature, such as patent WO2023078021 A1.

Probing Topoisomerase I: A Technical Guide to Inhibition Assays Featuring Exatecan and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core methodologies for assessing the inhibitory activity of novel compounds against topoisomerase I, with a specific focus on the potent camptothecin derivative, Exatecan, and its analogues. As the development of targeted cancer therapies advances, understanding the precise mechanism of action and quantifying the efficacy of topoisomerase I inhibitors is paramount. This document provides detailed experimental protocols, data presentation standards, and visual representations of key pathways and workflows to support researchers in this endeavor.

Introduction to Exatecan and Topoisomerase I Inhibition

Exatecan (DX-8951) is a synthetic, water-soluble analogue of camptothecin, a natural product known for its anticancer properties.[1][2] Like other camptothecin derivatives, Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1][3][4] This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress through the creation of transient single-strand breaks.[3][4] Exatecan stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3][4] This stabilization leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.[3][4]

"Exatecan analogue 1" is a related compound, noted for its use in the synthesis of antibody-drug conjugates (ADCs), a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells.[5][6] While specific inhibitory data for "this compound" is not as widely published, the principles and assays detailed herein for Exatecan serve as the gold standard for characterizing its and other novel analogues' activity.

Quantitative Analysis of Topoisomerase I Inhibition

The potency of topoisomerase I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Below is a summary of reported IC50 values for Exatecan and its mesylate salt against topoisomerase I.

| Compound | IC50 | Assay Type | Reference |

| Exatecan (DX-8951) | 1.906 µM | Topoisomerase I Inhibition | [1] |

| Exatecan Mesylate (DX-8951f) | 0.975 µg/mL | Topoisomerase I Inhibition | [7] |

| Exatecan Mesylate (DX-8951f) | 2.2 µM | DNA Topoisomerase I Inhibition | [8] |

Note: Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions, enzyme sources, and substrate concentrations.

Experimental Protocols for Topoisomerase I Inhibition Assays

Two primary in vitro assays are commonly employed to determine the activity of topoisomerase I inhibitors: the DNA relaxation assay and the DNA cleavage assay.

DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I (purified)

-

10x Topoisomerase I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl2, 5 mM DTT, 50% glycerol)

-

Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-Acetate-EDTA (TAE) Buffer

-

Ethidium Bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound. Include a positive control (known inhibitor like camptothecin) and a negative control (solvent vehicle).

-

Initiate the reaction by adding a sufficient amount of human topoisomerase I to each reaction tube to achieve complete relaxation in the negative control.

-

Terminate the reactions by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel prepared with TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[9]

-

Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.[9]

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized topoisomerase I-DNA cleavage complex, which is the hallmark of camptothecin-like inhibitors.[11][12]

Materials:

-

A specific DNA substrate, typically a 3'-radiolabeled DNA fragment.[11]

-

Human Topoisomerase I (purified)

-

10x Topoisomerase I Cleavage Buffer

-

Test compound (e.g., this compound)

-

Proteinase K

-

Denaturing polyacrylamide gel

-

Urea

-

Tris-Borate-EDTA (TBE) Buffer

-

Autoradiography film or phosphorimager

Procedure:

-

Incubate the 3'-radiolabeled DNA substrate with purified human topoisomerase I in the presence of varying concentrations of the test compound.

-

Allow the cleavage complexes to form by incubating at 37°C for a defined period.

-

Terminate the reaction by adding SDS to a final concentration of 1% and then treat with proteinase K to digest the topoisomerase I.

-

Denature the DNA samples by adding an equal volume of formamide loading buffer and heating at 90°C.

-

Separate the DNA fragments by electrophoresis on a denaturing polyacrylamide gel containing urea.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

The appearance of smaller DNA fragments (cleavage products) indicates the stabilization of the cleavage complex by the inhibitor. The intensity of these bands correlates with the inhibitory activity.

Visualizing Molecular Mechanisms and Experimental Workflows

Mechanism of Topoisomerase I Inhibition by Camptothecin Analogues

The following diagram illustrates the mechanism of action of camptothecin derivatives like Exatecan.

References

- 1. selleckchem.com [selleckchem.com]

- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Deep Dive: Unraveling the Chemical Distinctions Between Exatecan and its Analogue 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical differences between the potent topoisomerase I inhibitor, Exatecan, and its closely related counterpart, "Exatecan analogue 1." This document will serve as a comprehensive resource, detailing their structural nuances, physicochemical properties, and the experimental methodologies used to characterize them.

Core Chemical Structure and Key Differences

Exatecan and "this compound" share a hexacyclic camptothecin core structure, which is fundamental to their mechanism of action as topoisomerase I inhibitors. However, a critical distinction lies in the substitution pattern on the A-ring of this core structure.

Exatecan features a 1-amino and a 4-methyl group on its A-ring. In contrast, "this compound" lacks these specific substitutions , presenting an unsubstituted A-ring. This seemingly minor alteration has significant implications for the molecule's chemical properties and its potential applications, particularly in the realm of antibody-drug conjugates (ADCs), where "this compound" is primarily utilized as a synthetic intermediate.

Below is a detailed comparison of their chemical properties:

| Property | Exatecan | "this compound" |

| Molecular Formula | C₂₄H₂₂FN₃O₄ | C₂₃H₂₀FN₃O₄ |

| Molecular Weight | 435.45 g/mol | 421.42 g/mol |

| CAS Number | 171335-80-1 | 2671770-58-2 |

| IUPAC Name | (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | (S)-9-Ethyl-5-fluoro-9-hydroxy-1,2,12,15-tetrahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione |

Mechanism of Action: A Shared Path with Subtle Divergences

Both Exatecan and its analogue function by inhibiting DNA topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1][2] These compounds intercalate into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, ultimately triggering apoptosis and cell death.[1]

While the fundamental mechanism is conserved, the structural differences, particularly the absence of the amino and methyl groups in "this compound," may influence the molecule's binding affinity and interaction with the DNA-enzyme complex. Further comparative studies are required to elucidate the precise quantitative differences in their inhibitory potency.

Figure 1: General signaling pathway of Topoisomerase I inhibition by Exatecan and its analogues.

Experimental Protocols

Topoisomerase I Inhibition Assay

A standard method to assess the inhibitory activity of compounds like Exatecan and its analogues is the in vitro topoisomerase I relaxation assay.[3]

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, KCl, MgCl₂, DTT, and BSA.

-

Substrate: Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

-

Enzyme: Purified human topoisomerase I enzyme is added to the reaction.

-

Inhibitor Addition: Varying concentrations of the test compounds (Exatecan or "this compound") dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixtures.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the relaxation of the supercoiled DNA by the enzyme.

-

Termination: The reaction is stopped by the addition of a stop solution containing SDS and a loading dye.

-

Gel Electrophoresis: The reaction products are then separated by agarose gel electrophoresis.

-

Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA form and the reduction in the relaxed DNA form in the presence of the inhibitor.

Figure 2: Experimental workflow for the Topoisomerase I relaxation assay.

Synthesis of Exatecan and its Analogues

The synthesis of Exatecan is a multi-step process that has been documented in the scientific literature. A general approach involves the construction of the key intermediates followed by their condensation to form the hexacyclic core.

A potential synthetic route for "this compound" would likely follow a similar pathway, with the key difference being the use of a starting material that lacks the precursors for the 1-amino and 4-methyl groups on the A-ring.

Note: Detailed, step-by-step synthetic protocols are often proprietary or found within specific patents and scientific publications. Researchers should consult these resources for precise experimental conditions.

Conclusion

The primary chemical distinction between Exatecan and "this compound" is the substitution pattern on the A-ring of their shared hexacyclic core. This structural variance leads to differences in their molecular weight and formula, and likely influences their physicochemical properties and biological activity. While both compounds are potent topoisomerase I inhibitors, the lack of specific substitutions in "this compound" makes it a valuable intermediate in the synthesis of more complex molecules, such as antibody-drug conjugates. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their efficacy and to guide the rational design of future camptothecin-based therapeutics.

References

An In-depth Technical Guide to the Synthesis of Exatecan Analogue 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for Exatecan analogue 1 (also known as Icp-3), a potent topoisomerase I inhibitor utilized in the development of antibody-drug conjugates (ADCs). This document details the proposed synthetic route, experimental protocols, and relevant quantitative data, drawing from established methods for the synthesis of exatecan and other camptothecin analogues.

Introduction

This compound is a derivative of exatecan, a hexacyclic camptothecin analogue. Like other members of the camptothecin family, its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, exatecan analogues lead to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[1] this compound, with its distinct substitution pattern on the A-ring, is of significant interest as a payload for ADCs.[2][3][4][5][6]

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a convergent strategy, similar to improved methods for synthesizing exatecan mesylate. This approach offers advantages in terms of efficiency and scalability over linear synthesis routes.[7] The proposed pathway involves the synthesis of two key intermediates: a substituted tricyclic lactone and a functionalized aniline derivative, which are then condensed to form the core structure of the analogue.

A generalized synthesis scheme for exatecan is presented in the literature, starting from 2-fluorotoluene and proceeding through multiple steps to construct the hexacyclic core.[8] For this compound, which lacks the fluorine and methyl groups on the A-ring present in exatecan, a different starting material for the aniline fragment would be required. The synthesis would likely begin with an appropriately substituted benzene derivative to construct the necessary A-ring of the final product.

The key steps in the proposed synthesis are:

-

Synthesis of the Tricyclic Hydroxylactone Intermediate: This involves the construction of the D and E rings of the camptothecin core.

-

Synthesis of the Functionalized Aniline Intermediate: This fragment comprises the A and B rings of the final molecule. The specific starting material will be chosen to match the substitution pattern of this compound.

-

Condensation and Cyclization: The two key intermediates are condensed, followed by cyclization to form the complete hexacyclic ring system.

-

Final Modifications: Introduction of the amino group and other necessary functional groups to yield this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of exatecan and its analogues, extracted from various sources.

Table 1: Synthesis Yields and Purity of Exatecan Derivatives

| Compound | Synthesis Step | Yield (%) | Purity (HPLC) | Reference |

| 6-(Boc-amino)hexyl exatecan carbamate | Carbamate formation | Quantitative | 99% | [9] |

| Stable PEG-[Exatecan]4 | PEGylation | 77% | 99% | [9] |

| 5-azido-1-((4-chlorophenyl)sulfonyl)-3,3-dimethylpentan-2-yl exatecan carbamate | Carbamate formation | - | 97% | [9] |

Table 2: In Vitro Cytotoxicity of Exatecan and Analogues

| Compound | Cell Line | IC50 | Reference |

| Exatecan | Esophageal Cancer | 30.8 ng/mL | [8] |

| Exatecan | Gastric Cancer | 48.2 ng/mL | [8] |

| Exatecan | Colorectal Cancer | 43.6 ng/mL | [8] |

| Exatecan | Breast Cancer | 70.6 ng/mL | [8] |

| Exatecan mesylate | - | 2.2 µM | [5][6] |

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of exatecan derivatives, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of 6-(Boc-amino)hexyl exatecan carbamate

This protocol describes the formation of a carbamate linkage, a common step in preparing exatecan for conjugation.

-

A solution of exatecan mesylate (1 equivalent) and diisopropylethylamine (1.1 equivalents) in anhydrous DMF is prepared.

-

6-(Boc-amino)-1-hexyl succinimidyl carbonate (1.5 equivalents) is added to the solution.

-

The reaction mixture is stirred at ambient temperature for 4 hours.

-

The reaction is then diluted with ethyl acetate and washed with 5% KHSO4.

-

The organic phase is separated, and the aqueous phase is extracted multiple times with ethyl acetate.

-

The combined organic extracts are dried and concentrated to yield the product.[9]

Protocol 2: Convergent Synthesis of Exatecan Mesylate Core

This protocol outlines the key condensation step in a convergent synthesis strategy.

-

"EXA-aniline" intermediate is condensed with "(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1/7-pyrano[3,4-/]indolizine-3,6, 10(4/-/)-trione (EXA-trione)".

-

The condensation is carried out in toluene containing o-cresol.

-

An acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is used in catalytic amounts (0.03 to 0.3 equivalents based on the aniline intermediate).

-

The reaction is heated to a temperature between 90 and 130 °C for a sufficient time (typically 16 hours or longer).

-

The resulting compound is deprotected using methanesulfonic acid to yield exatecan mesylate.[7]

Mandatory Visualizations

Synthesis Pathway of this compound (Proposed)

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 8. Portico [access.portico.org]

- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Exatecan Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble analogue of camptothecin, a natural product known for its anticancer properties.[1][] It functions as a topoisomerase I inhibitor, a critical enzyme involved in DNA replication and repair.[][3][4] This document provides a comprehensive technical guide on the discovery and development of Exatecan and its analogues, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. While specific data on a compound designated solely as "Exatecan analogue 1" is limited, this guide will focus on Exatecan as a representative of this important class of anticancer agents. Exatecan has been investigated for the treatment of various cancers, including solid malignancies, sarcoma, leukemia, and lung cancer.[3]

Chemical Properties

| Compound | CAS Number | Molecular Formula | Molar Mass |

| Exatecan | 171335-80-1 | C24H22FN3O4 | 435.455 g·mol−1 |

| Exatecan Mesylate | 169869-90-3 | C25H25FN3O7S | 531.55 g/mol |

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1][3] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.[3]

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Preclinical Data

In Vitro Potency

Exatecan has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. It is significantly more potent than other camptothecin analogues like topotecan and SN-38 (the active metabolite of irinotecan).[4][5]

| Parameter | Exatecan | SN-38 | Topotecan | Camptothecin | Reference |

| IC50 (µg/ml, Topo I inhibition) | 0.975 | 2.71 | 9.52 | 23.5 | [5][6] |

| Average IC50 (ng/ml, 32 human cancer cell lines) | 2.02 (breast), 2.92 (colon), 1.53 (stomach), 0.88 (lung) | 6-fold higher | 28-fold higher | - | [5] |

In Vivo Efficacy

Preclinical studies using human tumor xenograft models in mice have shown the significant antitumor activity of Exatecan.

| Cancer Model | Dosing | Outcome | Reference |

| Human Pancreatic Cancer (MIA-PaCa-2, BxPC-3) | 15 and 25 mg/kg | Significantly effective against primary tumor and metastasis | [7][8] |

| BRCA1-deficient MX-1 xenografts (PEG-Exa conjugate) | 10 µmol/kg (single dose) | Complete tumor growth suppression for over 40 days | [9] |

| Human Gastric Adenocarcinoma (SC-6) | i.v. at 4-day intervals | Greater antitumor activity than CPT-11 or SK&F 10486-A | [6] |

Clinical Development

Exatecan has undergone extensive clinical evaluation in Phase I and II trials for various malignancies.

Pharmacokinetics in Humans

Pharmacokinetic studies have been conducted across different dosing schedules.

| Dosing Schedule | Mean Clearance (L/h/m²) | Mean Volume of Distribution (L/m²) | Mean Elimination Half-life (h) | Reference |

| 30-min infusion daily for 5 days | 1.86 (day 1), 2.05 (day 5) | 14.36 | 8.75 | [10] |

| 21-day continuous i.v. infusion | 1.39 | 39.66 (L) | - | [5][11] |

| 30-min infusion every 3 weeks | 2.1 | - | 10.9 | [4] |

| Weekly 30-min infusion for 3 of 4 weeks | ~1.4 | ~12 | ~8 | [12] |

| 24-hour continuous infusion every 3 weeks | ~3 (L/h) | ~40 (L) | ~14 | [13] |

| 30-min i.v. infusion for 5 days every 3 weeks (NSCLC) | 2.28 | 18.2 | 7.9 | [14] |

Clinical Efficacy and Safety

Phase I studies established the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). The primary DLTs were hematological, mainly neutropenia and thrombocytopenia.[5][10] Stomatitis was also a dose-limiting toxicity at higher doses in leukemia patients.[10] Non-hematological toxicities such as nausea, vomiting, and diarrhea were generally mild to moderate.[10][13]

Phase II studies have evaluated the efficacy of Exatecan in specific cancer types, such as non-small cell lung cancer, with limited single-agent activity observed.[14]

Experimental Protocols

Cell Viability Assay

A common method to determine the cytotoxic effect of a compound on cancer cells is the CellTiter-Glo® Luminescent Cell Viability Assay.[15]

Caption: Workflow for a typical cell viability assay.

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of approximately 2,000 cells per well in 100 µL of complete growth medium.[15]

-

The cells are then incubated with varying concentrations of the test compound (e.g., Exatecan) for a specified period, typically 72 hours.[15]

-

After the incubation period, a reagent such as CellTiter-Glo® is added to each well.[15]

-

The plates are incubated in the dark with gentle shaking for about 10 minutes to allow the signal to stabilize.[15]

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.[15]

-

The data is then used to calculate the half-maximal inhibitory concentration (IC50) value.

Xenograft Studies in Mice

Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.

Caption: General workflow for a xenograft efficacy study.

Protocol:

-

Athymic nude mice are subcutaneously inoculated with human tumor cells (e.g., 1 x 10^6 MDA-MB-231 cells) mixed with Matrigel.[15]

-

Tumors are allowed to grow to a mean volume of 50-200 mm³.[15]

-

Mice are then randomized into different treatment groups (e.g., vehicle control, different doses of Exatecan).[15]

-

The drug is administered according to a specific schedule (e.g., intraperitoneally once daily for 4 days, repeated weekly for 3 weeks).[15]

-

Tumor volume and mouse body weight are measured regularly to assess antitumor efficacy and toxicity, respectively.[7]

Future Directions

While the development of Exatecan as a single agent has faced challenges, its high potency has led to its use as a payload in antibody-drug conjugates (ADCs).[16][17][18] This approach allows for targeted delivery of the cytotoxic agent to cancer cells, potentially increasing efficacy and reducing systemic toxicity. The development of ADCs containing Exatecan derivatives, such as trastuzumab deruxtecan, represents a promising strategy in cancer therapy.[19] Furthermore, research into combination therapies, for example with ATR inhibitors, is ongoing to overcome resistance and enhance the therapeutic potential of Exatecan and its analogues.[15]

References

- 1. medkoo.com [medkoo.com]

- 3. m.youtube.com [m.youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 18. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exatecan - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Exatecan Analogue Payloads for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] This targeted delivery mechanism aims to widen the therapeutic window of potent payloads, minimizing systemic toxicity while maximizing efficacy at the tumor site.[1] A significant breakthrough in ADC technology has been the utilization of topoisomerase I (TOPO1) inhibitors as payloads.[1] Among these, exatecan, a highly potent, semi-synthetic analogue of camptothecin, has emerged as a payload of considerable interest.[2][]

Exatecan exerts its anti-tumor effect by inhibiting DNA topoisomerase I, an enzyme critical for relieving torsional stress during DNA replication and transcription.[4][5] By stabilizing the covalent complex between TOPO1 and DNA, exatecan prevents the re-ligation of single-strand breaks, leading to the formation of lethal double-strand breaks and subsequent apoptotic cell death.[4][6] Compared to other camptothecin derivatives like SN-38 (the active metabolite of irinotecan), exatecan demonstrates superior potency, broader activity against various tumor cell lines, and the ability to overcome certain multi-drug resistance mechanisms.[7][8]

However, the clinical development of exatecan as a standalone agent was hampered by factors including significant myelotoxicity.[9] Furthermore, its inherent hydrophobicity presents a significant challenge for direct conjugation to antibodies, often leading to ADC aggregation and poor pharmacokinetics.[7] This guide provides a technical overview of the strategies employed to synthesize effective exatecan-based ADCs, focusing on linker technologies, experimental protocols, and the underlying mechanism of action that makes exatecan a compelling ADC payload.

Mechanism of Action: Exatecan-Induced DNA Damage

Exatecan functions by trapping the topoisomerase I cleavage complex (TOP1cc).[6] This action is the initiating event for a cascade of cellular responses within the DNA Damage Response (DDR) pathway, ultimately culminating in apoptosis.

-

TOP1 Inhibition : During DNA replication, TOPO1 creates transient single-strand breaks to relax supercoiled DNA. Exatecan binds to this TOPO1-DNA complex, preventing the enzyme from re-ligating the DNA strand.[10]

-

TOP1cc Trapping : The stabilized TOP1cc becomes an obstacle for the advancing replication fork.

-

DNA Damage : Collision of the replication machinery with the trapped TOP1cc leads to the formation of irreversible and highly toxic DNA double-strand breaks (DSBs).[6]

-

DDR Activation : The presence of DSBs activates key DDR kinases such as Ataxia Telangiectasia and Rad3-related (ATR).[11]

-

Apoptosis : If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[10]

References

- 1. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Physicochemical Properties of Exatecan Analogue 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Exatecan analogue 1, a potent topoisomerase I inhibitor with potential applications in antibody-drug conjugates (ADCs). Due to the limited publicly available data specifically for "this compound," this guide also incorporates relevant information on the parent compound, Exatecan, and other camptothecin analogues to provide a broader context for formulation and development strategies.

Introduction to Exatecan and its Analogues

Exatecan is a semi-synthetic, water-soluble derivative of camptothecin, a natural pentacyclic quinoline alkaloid. It exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan and its analogues lead to DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.

The development of Exatecan analogues, such as the subject of this guide, is driven by the desire to improve upon the therapeutic window of earlier camptothecin derivatives. Key challenges in the clinical application of camptothecins include their poor aqueous solubility and the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form.

Solubility Profile

Table 1: Solubility Data for Exatecan and Related Compounds

| Compound | Solvent | Solubility | Notes |

| Exatecan | Dimethyl sulfoxide (DMSO) | 2 mg/mL | Requires warming. |

| Exatecan | Dimethyl sulfoxide (DMSO) | 21 mg/mL | Freshly opened, moisture-free DMSO is recommended as it is hygroscopic.[1][2] |

| Exatecan mesylate dihydrate | Dimethyl sulfoxide (DMSO) | May dissolve in DMSO. | Specific quantitative data not provided.[3] |

Experimental Protocol for Solubility Determination (General Method):

A common method for determining the solubility of a compound involves the following steps:

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Flow for Solubility Assessment:

Caption: A generalized workflow for determining the solubility of a pharmaceutical compound.

Stability Profile

The stability of camptothecin analogues is a critical parameter, as the hydrolysis of the active lactone ring to the inactive carboxylate form can significantly impact efficacy.

Table 2: Stability Data for Exatecan

| Compound | Condition | Stability |

| Exatecan (powder) | -20°C | 3 years |

| Exatecan (in solvent) | -80°C | 1 year |

| Exatecan (in solvent) | -20°C | 1 month |

| Exatecan mesylate (DX-8951f) | Reconstituted with normal saline | Stable for at least 24 hours under ambient light and temperature.[4] |

Experimental Protocol for Stability Assessment (General Method):

Stability-indicating HPLC methods are typically employed to assess the degradation of a compound over time under various stress conditions.

-

Forced Degradation Studies: The compound is subjected to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

-

Sample Preparation: Solutions of the compound are prepared in the relevant stress media and incubated for specific time points.

-

HPLC Analysis: At each time point, an aliquot of the sample is analyzed by a validated stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

-

Data Analysis: The percentage of the remaining intact drug is plotted against time to determine the degradation kinetics and predict the shelf-life.

Workflow for a Stability-Indicating HPLC Method Development:

Caption: A flowchart outlining the development and validation of a stability-indicating HPLC method.

Signaling Pathway of Exatecan and its Analogues

Exatecan and its analogues function as topoisomerase I inhibitors. The following diagram illustrates the mechanism of action.

Mechanism of Topoisomerase I Inhibition by Exatecan Analogues:

Caption: The signaling pathway illustrating how Exatecan analogues inhibit Topoisomerase I, leading to cell death.

Conclusion and Future Directions

While specific quantitative data for "this compound" remains limited in publicly accessible sources, the information available for Exatecan and other camptothecin derivatives provides a solid foundation for researchers and drug development professionals. The primary challenges in formulating these compounds lie in addressing their low aqueous solubility and ensuring the stability of the active lactone ring. Future work should focus on obtaining the specific data sheet for "this compound" or conducting experimental studies to determine its precise solubility and stability profile under various pharmaceutically relevant conditions. Such data is essential for the rational design of formulations, including those for antibody-drug conjugates, that can maximize the therapeutic potential of this promising class of anticancer agents.

References

- 1. Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Exatecan Analogue 1

These application notes provide a comprehensive overview and a detailed protocol for determining the in vitro cytotoxicity of Exatecan analogue 1, a potent topoisomerase I inhibitor. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and cancer therapeutics.

Introduction

Exatecan and its analogues are semi-synthetic, water-soluble derivatives of camptothecin that function as potent topoisomerase I (TOP1) inhibitors.[1][2][3] TOP1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription.[4][5] By stabilizing the covalent complex between TOP1 and DNA, Exatecan analogues prevent the re-ligation of single-strand breaks.[4][5] This leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the trapped TOP1-DNA complex, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[4][6][7]

Exatecan has demonstrated significantly greater potency compared to other camptothecin analogues like topotecan and SN-38 (the active metabolite of irinotecan).[3][8] "this compound" is a specific analogue that can be utilized in the synthesis of antibody-drug conjugates (ADCs), highlighting its potential for targeted cancer therapy.[9] This document outlines a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines in vitro.

Mechanism of Action

The primary mechanism of action for Exatecan and its analogues is the inhibition of DNA topoisomerase I.[4] The process can be summarized as follows:

-

TOP1 Binding and DNA Cleavage : TOP1 binds to supercoiled DNA and introduces a transient single-strand nick to relieve torsional stress.[7]

-

Stabilization of the Cleavage Complex : this compound intercalates into the TOP1-DNA interface, trapping the enzyme in a covalent complex with the cleaved DNA strand (TOP1 cleavage complex or TOP1cc).[5]

-

DNA Damage Induction : The stabilized TOP1cc prevents DNA re-ligation. The collision of the DNA replication machinery with this complex leads to the formation of irreversible DNA double-strand breaks (DSBs).[5][6]

-

Cell Cycle Arrest and Apoptosis : The accumulation of DSBs, a sensitive marker of which is the phosphorylation of H2AX (γH2AX), activates the DNA damage response (DDR) pathway, leading to cell cycle arrest and programmed cell death (apoptosis).[6]

Data Presentation: In Vitro Cytotoxicity of Exatecan

The following tables summarize the 50% inhibitory concentration (IC50) values of Exatecan in various human cancer cell lines, demonstrating its potent cytotoxic activity. Similar picomolar to nanomolar potency is expected for this compound.

Table 1: IC50 Values of Exatecan and Other TOP1 Inhibitors [6]

| Cell Line | Cancer Type | Exatecan (nM) | SN-38 (nM) | Topotecan (nM) | LMP400 (nM) |

| MOLT-4 | Acute Leukemia | 0.08 | 1.8 | 1.3 | 0.8 |

| CCRF-CEM | Acute Leukemia | 0.04 | 1.2 | 0.8 | 0.4 |

| DMS114 | Small Cell Lung Cancer | 0.1 | 1.1 | 5.2 | 1.0 |

| DU145 | Prostate Cancer | 0.1 | 5.2 | 1.8 | 1.1 |

Data represents the mean IC50 values from triplicate experiments after 72 hours of treatment.

Table 2: Average IC50 Values of Exatecan in Various Cancer Cell Lines [8]

| Cancer Type | Average IC50 (ng/mL) |

| Breast | 2.02 |

| Colon | 2.92 |

| Stomach | 1.53 |

| Lung | 0.88 |

| Other Neoplasms | 4.33 |

Cells were treated for 72 hours.

Experimental Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol details a method for determining the cytotoxicity of this compound by quantifying ATP, which signals the presence of metabolically active cells.

Workflow Overview

Materials and Reagents

-

Cell Lines: Appropriate human cancer cell lines (e.g., MOLT-4, HCT-116, DU145, MDA-MB-231).[6]

-

Culture Medium: RPMI-1640, DMEM, or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution prepared in DMSO (e.g., 10 mM).[10]

-

Assay Plate: Opaque-walled 96-well plates suitable for luminescence measurements.

-

Reagents:

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Luminometer or plate reader with luminescence detection capabilities

-

Multichannel pipette

-

Biological safety cabinet

-

Experimental Procedure

2.1. Cell Seeding

-

Culture the selected cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.

-

Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimize for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

2.2. Compound Treatment

-

Prepare a serial dilution series of this compound from the DMSO stock solution using the appropriate cell culture medium. A typical concentration range might be from 1 pM to 1 µM.

-

Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.1%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

-

Return the plate to the incubator and incubate for 72 hours.[6]

2.3. Luminescence Measurement

-

After the 72-hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

Data Analysis

-

Background Subtraction: Subtract the average luminescence value from the "medium only" wells from all other measurements.

-

Normalization: Express the viability of treated cells as a percentage of the vehicle-treated control cells using the following formula:

-

% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

-

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[6] Software such as GraphPad Prism can be used for this analysis.

Disclaimer: This protocol is a general guideline. Optimization of cell seeding density, drug concentration range, and incubation times may be necessary for specific cell lines and experimental conditions.

References

- 1. Exatecan mesilate hydrate | 197720-53-9 | Benchchem [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. youtube.com [youtube.com]

- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Exatecan | Topoisomerase | TargetMol [targetmol.com]

Application Notes and Protocols for Exatecan in Cell Culture Experiments

Introduction

Exatecan is a water-soluble analogue of camptothecin, a class of anticancer agents that target DNA topoisomerase I.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][3] These application notes provide detailed protocols and concentration guidelines for the use of Exatecan in in vitro cell culture experiments.

Data Presentation: Efficacy of Exatecan Across Various Cancer Cell Lines

The following tables summarize the in vitro potency of Exatecan, presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, across a range of human cancer cell lines.

Table 1: IC50 Values of Exatecan in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| MOLT-4 | Leukemia | Not specified, but potent | [4][5] |

| CCRF-CEM | Leukemia | Not specified, but potent | [4][5] |

| DMS114 | Small Cell Lung Cancer | Not specified, but potent | [4][5] |

| DU145 | Prostate Cancer | Not specified, but potent | [4][5] |

| Murine P388 Leukemia | Leukemia | 0.975 µg/mL (2200 nM) | [6][7] |

Table 2: GI50 Values of Exatecan in Various Cancer Cell Lines

| Cell Line Category | Average GI50 (ng/mL) | Citation |

| Breast Cancer | 2.02 | [6][8][9] |

| Colon Cancer | 2.92 | [6][8][9] |

| Stomach Cancer | 1.53 | [6][8][9] |

| Lung Cancer | 0.88 | [6] |

| PC-6 (Lung Cancer) | 0.186 | [7][8] |

| PC-6/SN2-5 (SN-38 resistant) | 0.395 | [7][8] |

Note: Conversion from ng/mL to nM can be performed using the molecular weight of Exatecan (435.45 g/mol ).

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard cell viability assays and is suitable for determining the cytotoxic effects of Exatecan.[8]

Materials:

-

Exatecan stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottomed microplates

-

Complete cell culture medium appropriate for the cell line

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 150 µL of complete medium. For suspension cells like P388, CCRF-CEM, and K562, a shorter attachment time of 4 hours may be sufficient. For adherent cells, allow 24 hours for attachment.

-

Drug Treatment: Prepare serial dilutions of Exatecan in complete medium. Add 150 µL of the diluted Exatecan solution to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Exatecan concentration) and a no-treatment control.

-

Incubation: Culture the cells for an additional 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Centrifuge the plate at 800 x g for 5 minutes. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 or GI50 value.

Protocol 2: Assessment of DNA Damage via γH2AX Immunofluorescence

This protocol allows for the visualization and quantification of DNA double-strand breaks, a key consequence of Exatecan treatment.[4]

Materials:

-

Exatecan

-

Cell culture plates or coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against phosphorylated H2AX (γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells on coverslips or in appropriate imaging plates and treat with various concentrations of Exatecan (e.g., starting from 10 nM) for a defined period (e.g., 24 hours).[4]

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the intensity of γH2AX fluorescence per cell to assess the level of DNA damage.[4]

Mandatory Visualizations

Signaling Pathway of Exatecan

Caption: Mechanism of action of Exatecan as a Topoisomerase I inhibitor.

Experimental Workflow for In Vitro Testing

Caption: General experimental workflow for evaluating Exatecan in cell culture.

References

- 1. youtube.com [youtube.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Exatecan Analogue 1 in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the conjugation of an exatecan analogue, a potent topoisomerase I inhibitor, to monoclonal antibodies for the development of Antibody-Drug Conjugates (ADCs). Exatecan and its derivatives are promising payloads for ADCs due to their high cytotoxicity and ability to induce tumor cell death.[1][2]

Introduction

Exatecan is a highly potent derivative of camptothecin that functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[2][3] This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.[3][4] The use of exatecan analogues in ADCs aims to selectively deliver this potent cytotoxic agent to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[5]

However, the inherent hydrophobicity of exatecan presents challenges in ADC manufacturing, often leading to aggregation and poor pharmacokinetic profiles.[1][6] To address this, various linker technologies have been developed to improve solubility and stability of the resulting ADCs. These include the use of hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) or polysarcosine (PSAR), and novel self-immolative moieties.[1][2][7][8][9][10]

This application note will detail a general protocol for the conjugation of a maleimide-activated exatecan analogue to a monoclonal antibody, along with methods for characterization and in vitro efficacy assessment.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on exatecan-based ADCs, providing a comparative overview of their characteristics and performance.

Table 1: In Vitro Cytotoxicity of Exatecan Analogues and Corresponding ADCs

| Cell Line | ADC | Target Antigen | IC50 (nM) | Reference |

| SK-BR-3 (HER2+) | IgG(8)-EXA | HER2 | Subnanomolar | [6] |

| NCI-N87 (HER2+) | Trastuzumab-LP5 DAR8 | HER2 | ~1 ng/mL | [9] |

| NCI-N87 (HER2+) | Tra-Exa-PSAR10 | HER2 | ~0.1 µg/mL | [7][8] |

| BT-474 (HER2+) | Tra-Exa-PSAR10 | HER2 | ~0.1 µg/mL | [7][8] |

| Multiple Cancer Lines | V66-Exatecan | ecDNA/ENT2 | Low nanomolar | [4][11] |

Table 2: Physicochemical Characteristics of Exatecan-Based ADCs

| ADC | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Stability | Reference |

| Trastuzumab-LP5 DAR8 | 8 | Low | Stable in vitro and in vivo | [1][9] |

| Tra-Exa-PSAR10 | 8 | Low | Stable in rat plasma | [7][8][10] |

| IgG(8)-EXA | 8 | Not specified | Favorable pharmacokinetics | [6] |

| DS-8201a (Trastuzumab Deruxtecan) | 7-8 | Not specified | Not specified | [12] |

Experimental Protocols

Protocol 1: Thiolation of Antibody via Surface Amine Labeling

This protocol describes the introduction of thiol groups onto the antibody surface, which are necessary for conjugation with a maleimide-activated exatecan analogue.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Thiolation reagent (e.g., 2-iminothiolane/Traut's reagent)

-

Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2-8.0)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare the mAb solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Add the thiolation reagent to the mAb solution at a molar excess of 10-20 fold.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

Remove the excess thiolation reagent by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

-

Determine the concentration of the thiolated antibody using a protein concentration assay (e.g., BCA assay).

-

Quantify the number of introduced thiol groups using Ellman's reagent.

Protocol 2: Conjugation of Maleimide-Activated Exatecan Analogue to Thiolated Antibody

This protocol details the conjugation of the exatecan payload to the prepared thiolated antibody.

Materials:

-

Thiolated monoclonal antibody

-

Maleimide-activated exatecan analogue 1 (dissolved in a compatible organic solvent like DMSO)

-

Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.5)

-

Purification system (e.g., size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

-

Add the maleimide-activated exatecan analogue solution to the thiolated antibody solution at a molar ratio of 1.5-5.0 (drug-linker to thiol group). The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC or HIC. The choice of purification method may depend on the hydrophobicity of the ADC.

-

Buffer exchange the purified ADC into a formulation buffer suitable for storage (e.g., PBS).

Protocol 3: Characterization of the Exatecan-ADC

This protocol outlines the key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry (MS):

- Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F).

- Analyze the deglycosylated ADC by LC-MS to determine the masses of the different drug-loaded antibody species.

- Calculate the average DAR from the relative abundance of each species.

2. Aggregation Analysis by Size Exclusion Chromatography (SEC):

- Inject the purified ADC onto an SEC column.

- Monitor the elution profile at 280 nm.

- The percentage of aggregates is determined by integrating the peak areas corresponding to high molecular weight species relative to the monomeric ADC peak.

3. Purity and Heterogeneity by Hydrophobic Interaction Chromatography (HIC):

- Analyze the ADC on a HIC column using a decreasing salt gradient.

- The different drug-loaded species will separate based on their hydrophobicity, providing information on the drug load distribution.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the exatecan-ADC in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HER2-positive for a trastuzumab-based ADC)

-

Cell culture medium and supplements

-

Exatecan-ADC and unconjugated antibody (as a control)

-

Cell viability reagent (e.g., resazurin, MTT)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the exatecan-ADC and the unconjugated antibody in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the ADC or control antibody.

-

Incubate the plates for a period of 4 to 7 days.[9]

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 value.

Visualizations

Signaling Pathway of Exatecan-ADC

Caption: Mechanism of action of an exatecan-based ADC.

Experimental Workflow for ADC Conjugation and Characterization

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cellmosaic.com [cellmosaic.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Harnessing ExDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Topoisomerase 1 Inhibitor Exatecan Derivative-Based HER2-Targeting ADC (DS-8201a) [jstage.jst.go.jp]

Application Notes and Protocols for Exatecan in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent, water-soluble, semi-synthetic derivative of camptothecin.[1] It functions as a topoisomerase I (TOP1) inhibitor, a crucial enzyme involved in DNA replication and transcription.[2][3] By stabilizing the TOP1-DNA cleavage complex, exatecan induces DNA single-strand breaks, leading to DNA damage and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2] This mechanism makes exatecan and its analogues promising payloads for antibody-drug conjugates (ADCs).[4] While specific data for "Exatecan analogue 1" in xenograft models is limited, extensive research on exatecan provides a strong foundation for its application in preclinical cancer models. This document outlines the use of exatecan in xenograft mouse models, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I.[3] The process involves the following steps:

-

Binding to the TOP1-DNA Complex: Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks.[5] Exatecan intercalates into this complex, stabilizing it.[2]

-